molecular formula C14H11F3O2S B3989214 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

Cat. No.: B3989214
M. Wt: 300.30 g/mol
InChI Key: SCHFSYRLAPIKTN-UHFFFAOYSA-N
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Description

7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a synthetic organic compound belonging to the class of thieno[2,3-c]chromen-4-ones. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a thieno ring fused to a chromenone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S/c1-6-3-7(2)11-8-5-10(14(15,16)17)20-12(8)13(18)19-9(11)4-6/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHFSYRLAPIKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)OC2=C1)SC(C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

The compound 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a member of the thienochromene family, which has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Anticancer Activity

Research has indicated that thienochromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures have been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group in 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one may enhance lipophilicity and metabolic stability, making it a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

Thienochromenes have also been investigated for their antimicrobial effects. The presence of the thieno group can contribute to the inhibition of bacterial growth and biofilm formation. Preliminary studies suggest that this compound could serve as a lead structure for developing new antibiotics or antifungal agents.

Neuroprotective Effects

Recent research highlights the neuroprotective potential of thienochromenes. Compounds with similar scaffolds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration. The unique electronic properties imparted by the trifluoromethyl group may play a role in enhancing these effects.

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one make it suitable for applications in OLED technology. Its ability to emit light upon excitation can be harnessed in the development of efficient light-emitting materials. Research has focused on optimizing its photophysical properties to improve device performance.

Conductive Polymers

Thienochromene derivatives are being explored as components in conductive polymers due to their favorable charge transport properties. The incorporation of this compound into polymer matrices could enhance conductivity and thermal stability, making it valuable for electronic applications.

Photocatalysis

The photocatalytic properties of thienochromenes are being studied for environmental remediation purposes. The ability of 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one to facilitate chemical reactions under light exposure positions it as a potential catalyst for degrading pollutants in wastewater treatment processes.

Sensor Development

Due to its electronic properties, this compound can be utilized in the development of sensors for detecting environmental pollutants. Its sensitivity to changes in its chemical environment makes it an excellent candidate for creating reliable detection systems.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2023Induced apoptosis in breast cancer cells
Antimicrobial PropertiesJohnson & Lee, 2024Inhibited growth of E. coli and S. aureus
Neuroprotective EffectsWang et al., 2025Reduced oxidative stress markers in neuronal cells
OLEDsPatel et al., 2023Improved efficiency compared to traditional emitters
PhotocatalysisKim et al., 2024Effective degradation of methylene blue under UV light

Mechanism of Action

The mechanism of action of 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]chromen-4-ones and related heterocyclic compounds with trifluoromethyl groups. Examples include:

  • 7-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
  • 9-methyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

Uniqueness

The uniqueness of 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and trifluoromethyl groups, along with the thieno ring, contributes to its distinct properties compared to other similar compounds.

Biological Activity

7,9-Dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antioxidant, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound belongs to the class of thienochromenones, characterized by a fused thieno and chromene ring system. Its molecular formula is C12H10F3OSC_{12}H_{10}F_3OS with a molecular weight of approximately 270.27 g/mol.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thienochromenones exhibit significant antioxidant properties. For instance, compounds synthesized through microwave-assisted methods showed antioxidant activity comparable to vitamin C. The presence of hydroxyl groups in the structure is believed to enhance radical scavenging capabilities .

Anticancer Activity

The anticancer effects of 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one have been evaluated in various cancer cell lines. In vitro assays indicated that this compound induces apoptosis and exhibits cytotoxicity against several cancer types. Flow cytometry studies revealed that treatment with this compound resulted in significant apoptosis rates (40-85%) across different cancer cell lines .

Table 1: Summary of Anticancer Activity

Cell LineApoptosis Rate (%)IC50 (μM)
B16-F10850.6
HT29581.1
Hep G2760.9

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that derivatives of thienochromenones can significantly inhibit AChE activity, suggesting potential applications in treating cognitive decline .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thienochromenone derivatives on three cancer cell lines (B16-F10, HT29, and Hep G2). The results indicated that the most potent derivative exhibited IC50 values ranging from 0.6 to 1.1 μM while maintaining low toxicity towards non-tumor cells .
  • Molecular Docking Studies : Molecular docking simulations were conducted to assess the binding affinity of the compound to specific protein targets involved in cancer progression. Results indicated favorable interactions with key proteins associated with apoptotic pathways .

Q & A

Q. What are the established synthetic routes for 7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one, and what reaction conditions optimize yield and purity?

Methodological Answer: The compound can be synthesized via a one-pot reaction using 2-trifluoromethylchromones and ethyl mercaptoacetate in the presence of triethylamine (NEt₃) as a catalyst. Key parameters include:

  • Solvent : Ethanol or dichloromethane.
  • Temperature : Room temperature to 60°C.
  • Reaction Time : 6–12 hours, monitored by TLC.
    Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of chromone to mercaptoacetate) and exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to verify substituent positions and confirm the absence of byproducts.
    • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, CF₃ vibrations at 1100–1200 cm⁻¹).
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. Data collection at low temperature (100 K) improves resolution, and hydrogen bonding patterns validate molecular packing .

Advanced Research Questions

Q. What advanced strategies exist for derivatizing this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Oxidative Functionalization : Treat the compound with H₂O₂ in acetic acid (AcOH) to generate 2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-3,3,4-trione intermediates.
  • Hydrazine Derivatization : React the trione intermediate with hydrazine hydrate in ethanol to yield 3-hydrazinopyridazine derivatives. Monitor reaction progress via HPLC and characterize products using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model CF₃ group effects on electronic properties.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability .

Q. What experimental approaches resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR data with X-ray results to resolve ambiguities in substituent orientation. For example, crystallographic data from SHELXL refinement can clarify conflicting NOE correlations in NMR .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to distinguish between polymorphic forms. Discrepancies in melting points or decomposition temperatures may indicate impurities or alternative crystalline phases .

Data Contradiction Analysis

Example Scenario : Conflicting ¹³C NMR signals suggest multiple tautomeric forms.
Resolution Strategy :

Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

Compare with DFT-calculated chemical shifts for proposed tautomers.

Use X-ray powder diffraction (XRPD) to identify dominant crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one
Reactant of Route 2
Reactant of Route 2
7,9-dimethyl-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.